N-(2-Bromo-4-isopropylphenyl)-N'-[3-(difluoromethoxy)phenyl]thiourea
Description
N-(2-Bromo-4-isopropylphenyl)-N'-[3-(difluoromethoxy)phenyl]thiourea (CAS No. 1858256-53-7) is a thiourea derivative with the molecular formula C₁₇H₁₇BrF₂N₂OS and a molecular weight of 415.3 g/mol . Its IUPAC name, 1-(2-bromo-4-propan-2-ylphenyl)-3-[3-(difluoromethoxy)phenyl]thiourea, reflects its bifunctional aromatic substitution: a bromo-isopropylphenyl group and a difluoromethoxyphenyl group linked via a thiourea (–N–C(S)–N–) bridge.
Properties
IUPAC Name |
1-(2-bromo-4-propan-2-ylphenyl)-3-[3-(difluoromethoxy)phenyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrF2N2OS/c1-10(2)11-6-7-15(14(18)8-11)22-17(24)21-12-4-3-5-13(9-12)23-16(19)20/h3-10,16H,1-2H3,(H2,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHSKMXXMDACPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)NC(=S)NC2=CC(=CC=C2)OC(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrF2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-Bromo-4-isopropylphenyl)-N'-[3-(difluoromethoxy)phenyl]thiourea is a synthetic thiourea derivative characterized by its unique molecular structure, which includes a brominated isopropylphenyl group and a difluoromethoxyphenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in various therapeutic applications.
- Molecular Formula : C17H17BrF2N2OS
- Molecular Weight : 415.3 g/mol
- CAS Number : 1858256-53-7
- Boiling Point : 446.2 °C (predicted)
- Density : 1.487 g/cm³ (predicted)
- pKa : 11.63 (predicted)
The biological activity of this compound primarily involves its interaction with specific enzymes and cellular pathways:
- Enzyme Inhibition : The compound has shown promising results as an inhibitor of urease, which is relevant in treating kidney stones and certain infections. The difluoromethoxy group enhances lipophilicity, potentially increasing bioavailability and efficacy against target enzymes.
- Anticancer Properties : Research indicates that thiourea derivatives can inhibit cancer cell proliferation by targeting molecular pathways involved in angiogenesis and cell signaling. This compound may also reverse treatment resistance in various cancer types .
Antimicrobial Activity
Thiourea derivatives, including this compound, have demonstrated antibacterial properties. The presence of the bromine atom and difluoromethoxy group may contribute to enhanced activity against certain bacterial strains. For instance, studies have shown that structural modifications in thioureas can significantly affect their binding affinity to bacterial enzymes, leading to varying degrees of antimicrobial effectiveness .
Antioxidant Activity
In addition to antimicrobial effects, this compound exhibits antioxidant properties. Thiourea derivatives are known for their ability to scavenge free radicals, which can protect cells from oxidative stress and related damage .
Case Studies
- Anticancer Activity Assessment :
-
Bacteriostatic Activity :
- Another investigation focused on the antibacterial properties of thiourea derivatives against E. coli. The study revealed that compounds with similar structural features exhibited varying minimum inhibitory concentration (MIC) values, supporting the hypothesis that structural modifications can enhance biological activity .
Comparative Analysis of Thiourea Derivatives
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Brominated isopropyl group, difluoromethoxy group | Urease inhibition, anticancer activity |
| N-(2-Bromo-4-methylphenyl)thiourea | Brominated phenyl group | Moderate antibacterial activity |
| N,N'-Diisopropylthiourea | Two isopropyl groups | Limited biological activity |
Scientific Research Applications
N-(2-Bromo-4-isopropylphenyl)-N'-[3-(difluoromethoxy)phenyl]thiourea is a chemical compound with the molecular formula and a molecular weight of 415.3 g/mol. It is a thiourea derivative with a brominated isopropylphenyl group and a difluoromethoxyphenyl moiety in its structure. This compound has potential biological activities and uses in medicinal chemistry, especially as an enzyme inhibitor.
This compound shows significant biological activity as an inhibitor of certain enzymes. It has demonstrated potential in urease inhibition, which is useful for treating kidney stones and certain infections. The difluoromethoxy group in the compound may enhance its biological activity by improving its lipophilicity and bioavailability.
Interactions with Biological Targets
Studies have examined the interactions of this compound with biological targets.
Structural Similarity
Several compounds share structural similarities with this compound.
Examples of similar compounds:
- N-(2-Bromo-4-methylphenyl)thiourea, which has a brominated phenyl group but lacks the difluoromethoxy substituent.
- N-[4-Bromo-2-(trifluoromethoxy)phenyl]thiourea, which has a trifluoromethoxy group instead of difluoromethoxy.
- N,N'-Diisopropylthiourea, which has two isopropyl groups but lacks aromatic substitutions and has a simplified structure.
The specific combination of bromination and difluoromethoxy substitution gives this compound unique biological activities compared to similar compounds.
Table of Structurally Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(2-Bromo-4-methylphenyl)thiourea | Brominated phenyl group | Lacks difluoromethoxy substituent |
| N-[4-Bromo-2-(trifluoromethoxy)phenyl]thiourea | Trifluoromethoxy instead of difluoromethoxy | Different halogen substitution |
| N,N'-Diisopropylthiourea | Two isopropyl groups | Simplified structure without aromatic substitutions |
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups: The main compound’s difluoromethoxy group (–OCF₂H) is less electron-withdrawing than trifluoromethoxy (–OCF₃) in , which may reduce its electrophilicity but enhance metabolic stability compared to non-fluorinated analogues.
- Bioactivity Clues : Diafenthiuron’s pesticidal activity suggests that bromo- and isopropyl-substituted thioureas may have agrochemical applications, though the main compound’s difluoromethoxy group could redirect its selectivity.
Spectral Comparison
- IR Spectroscopy :
- NMR :
- The bromo-isopropyl group would show aromatic proton signals downfield (~7.5–8.5 ppm for bromo-substituted aryl) and a multiplet for the isopropyl methyl groups (~1.2–1.4 ppm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
